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From Shockley-Queisser Limits to Interface Engineering
Executive Summary

Tin Monosulfide (SnS) represents one of the most promising "earth-abundant" absorber
materials for next-generation thin-film photovoltaics.[1][2] Composed of non-toxic, inexpensive
elements, it offers an optical bandgap (~1.3 eV) that is nearly ideal for the solar spectrum.[3]

However, a stark dichotomy defines the current state of SnS research:

e Theoretical Limit: The Shockley-Queisser (SQ) limit predicts a maximum power conversion
efficiency (PCE) of approximately 32—33%.

» Experimental Reality: For over a decade, record efficiencies stagnated around 4-5%. As of
late 2025/early 2026, the certified record stands at 4.81%, achieved via germanium oxide
(GeOx) rear-interface passivation.[2]

This guide deconstructs the physics behind the theoretical maximum, analyzes the specific loss
mechanisms creating the "efficiency gap," and provides a validated simulation protocol for
researchers aiming to bridge this divide.

Fundamental Physics & Theoretical Limits
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To understand why SnS is theoretically superior to many incumbents, we must look at its
intrinsic optoelectronic properties.

The Shockley-Queisser (SQ) Limit

The SQ limit calculates the maximum theoretical efficiency of a single-junction solar cell based
on detailed balance. It assumes radiative recombination is the only loss mechanism.

e Bandgap (

): SnS exhibits a direct optical bandgap of 1.3 eV and an indirect gap of ~1.0 eV.[4] The 1.3
eV direct gap is the primary absorber of photons.

e SQ Calculation: For a 1.3 eV absorber under AM1.5G illumination at 300K, the SQ limit is
32.9%.

e Current Density (

): The theoretical maximum short-circuit current density is approx 33—-35 mA/cmz2, assuming
unity Quantum Efficiency (QE) above the bandgap.

Spectroscopic Limited Maximum Efficiency (SLME)

Unlike the SQ limit, which assumes step-function absorption, the SLME metric (developed by
Yu and Zunger) accounts for the material's actual absorption coefficient (

) and thickness.

o Absorption: SnS has an exceptionally high absorption coefficient (

) in the visible range, higher than CdTe or CIGS.

o SLME Result: Due to this strong absorption, the SLME for SnS converges rapidly to the SQ
limit. For a standard 1-2

m film, the SLME remains >30%, confirming that optical absorption is not the limiting factor.

The Anisotropy Challenge
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SnS crystallizes in an orthorhombic structure (space group Pnma), forming layered 2D-like
sheets held together by weak van der Waals forces. This creates significant anisotropy:

e In-Plane (
c-axis): High carrier mobility (
).

e Out-of-Plane (

c-axis): Low carrier mobility (
).

e Implication: If SnS grains grow parallel to the substrate (platelet-like), carriers must hop
across van der Waals gaps, severely increasing series resistance and recombination.

The Efficiency Gap: Loss Mechanisms

Why is the experimental record (~4.8%) only ~15% of the theoretical limit? The primary culprit
is the Open-Circuit Voltage (

) Deficit.

The Deficit

In anideal 1.3 eV caell,

should be > 1.0 V. Experimental SnS cells rarely exceed 0.35-0.45 V.

e Cause: Non-radiative recombination dominates.
o Defect Chemistry: SnS is prone to tin vacancies (

), which are shallow acceptors (good for p-type conductivity), but also deep-level anti-site
defects and sulfur vacancies (

) that act as recombination centers.

Band Alignment "CIiff"
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The standard heterojunction partner, Cadmium Sulfide (CdS), forms a "cliff-type" conduction
band offset (CBO) with SnS.

« CIiff Alignment: The Conduction Band Minimum (CBM) of the buffer is lower than that of the
absorber.

o Result: This reduces the built-in potential and brings electrons closer to the interface hole
population, drastically increasing interface recombination rate (

)

» Solution: Moving to "spike-type" buffers like Zn(O,S) or ZTO (Zinc Tin Oxide) where the
buffer CBM is 0.1-0.3 eV higher than the absorber.

Visualization: The Loss Cascade

The following diagram illustrates the hierarchy of losses from the theoretical limit down to the
current experimental status.
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Figure 1: Efficiency Loss Cascade in SnS Solar Cells
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Figure 1: A breakdown of how fundamental and practical loss mechanisms degrade the
efficiency from the theoretical 33% to the experimental ~4.8%.

Simulation Protocol (SCAPS-1D)[5][6][7][8]

To validate theoretical improvements, researchers utilize SCAPS-1D (Solar Cell Capacitance
Simulator).[5][6] Below is a standardized parameter set derived from literature to establish a
baseline for SnS simulations.

Standard Baseline Parameters

Use these values to reproduce the "Control" device performance before testing novel layers.
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Parameter SnS (Absorber) CdS (Buffer) ZnO (Window)
Thickness (
1.0-2.0 0.05 0.05
m)
Bandgap (
1.3 (Direct) 2.4 3.3
) [eV]
Electron Affinity (
4.2 4.2 - 4.5 (Variable) 4.6
) [eV]
Dielectric Permittivity (
29 10 9
)
Eff. DOS (
) [cm
]
Mobility (
) [cm 10 — 100 (Anisotropic) 100/ 25 100/ 25
IVs]
Doping (
) [em (Acceptor) (Donor) (Donor)
]
Defect Density (
) [cm (Optimized)
]
Simulation Workflow
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The following workflow ensures self-validating results by calibrating against experimental dark
current (

) and Quantum Efficiency (QE) data.
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Figure 2: Validated Simulation Workflow for SnS Optimization
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Figure 2: Workflow for moving from material properties to validated theoretical predictions.

Pathway to High Efficiency

Recent breakthroughs have identified the specific engineering steps required to move from
4.8% toward 15%-+.

Interface Passivation (The GeOx Breakthrough)

The recent record of 4.81% (Chonnam National University, 2025) was achieved not by
changing the absorber, but by inserting a Germanium Oxide (GeOx) interlayer at the rear
contact (Mo/SnS interface).[2]

e Mechanism: The GeOx layer passivates deep-level defects and prevents the formation of

(a high-resistance layer) during annealing.

o Result: Significant improvement in Fill Factor (FF) and

Buffer Layer Engineering
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Replacing CdS with Zn(O,S) allows for tunable band alignment. By adjusting the O/S ratio, the
Conduction Band Offset (CBO) can be tuned to create a "spike" structure (+0.2 eV), which
suppresses interface recombination without blocking electron transport.

Grain Orientation Control

To overcome anisotropy, growth methods (like Close-Spaced Sublimation or VTD) must be
optimized to promote grains with the (111) or (040) orientation perpendicular to the substrate,
facilitating vertical charge transport.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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